Alstonine

説明

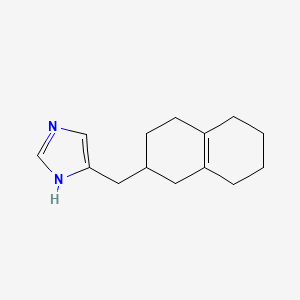

Alstonine is an indoloquinolizidine alkaloid and a putative antipsychotic constituent of various plant species including Alstonia boonei, Catharanthus roseus, Picralima nitida, Rauwolfia caffra, and Rauwolfia vomitoria . It has shown positive effects in preclinical studies, attenuating MK-801-induced hyperlocomotion, working memory deficit, and social withdrawal .

Synthesis Analysis

Alstonine has been produced in genetically engineered yeast cells. The biosynthesis of alstonine in yeast involves the use of enzymes to carry out a chemical process called halogenation . Another study demonstrated the production of alstonine in a heterologous host, Nicotiana benthamiana, along with an unnatural starting substrate to produce the corresponding new-to-nature alkaloid product .

Molecular Structure Analysis

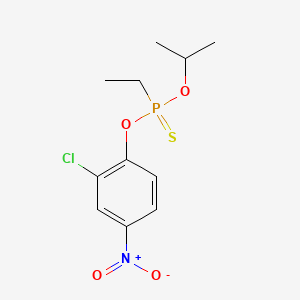

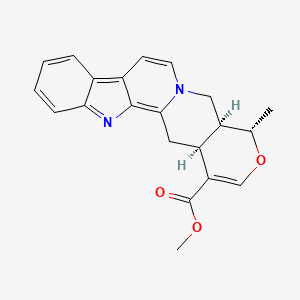

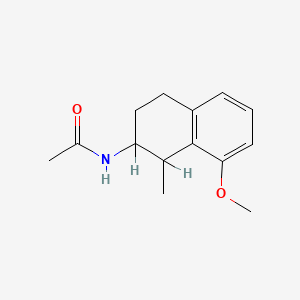

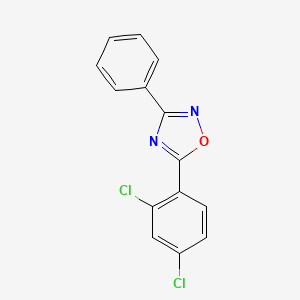

Alstonine has a molecular formula of C21H21N2O3 and a molecular weight of 349.4 . It is an indole alkaloid .

Chemical Reactions Analysis

The production of alstonine in yeast involves the use of enzymes to carry out a chemical process called halogenation . In addition to producing alstonine, the researchers have further developed the method to make 19 new derived variants of the two substances through halogenation .

Physical And Chemical Properties Analysis

Alstonine is a yellow solid . It has a molecular formula of C21H21N2O3 and a molecular weight of 349.4 .

科学的研究の応用

Treatment of Psychotic Disorders

Alstonine has been identified as a promising compound in the treatment of psychotic disorders such as schizophrenia . Genetically engineered yeast cells have been utilized to produce Alstonine, showcasing its potential as a bioactive molecule in pharmacotherapy for mental health conditions.

Anti-Malarial Applications

The Alstonia genus, from which Alstonine is derived, has been traditionally used to treat malariaAlstonia boonei , in particular, is listed as an antimalarial drug in the African pharmacopoeia . This highlights Alstonine’s potential role in developing new anti-malarial therapies.

Anti-Cancer Properties

Alstonine has shown promise in anti-cancer applications. The compound’s presence in Alstonia scholaris is linked to its potential use in cancer prevention and treatment, as it may possess chemopreventive and chemosensitization activities .

Antiviral Activity

Research indicates that strictamine, an indole alkaloid similar to Alstonine isolated from A. scholaris, exhibits antiviral activity comparable to acyclovir . This suggests that Alstonine could be developed as an antiviral agent.

Respiratory Disease Treatment

Alstonine-derived indole alkaloids have been approved for phase I/II clinical trials in China for the treatment of respiratory diseases . This is based on the safe profile exhibited by these compounds in pharmacokinetic and safety analysis.

Anti-Inflammatory and Analgesic Effects

Preclinical studies suggest that Alstonia scholaris, which contains Alstonine, has anti-inflammatory and analgesic properties . These properties could be harnessed in the development of new medications for pain and inflammation management.

Gastrointestinal Disorders

Alstonine may also have applications in treating gastrointestinal disorders . The traditional use of Alstonia scholaris for abdominal disorders and dyspepsia points to the potential of Alstonine in this field .

Neuroprotective Effects

Alstonine has been associated with neuroprotective effects , such as nootrophic and anti-stress activities . This opens up possibilities for its use in protecting neuronal health and treating neurodegenerative diseases.

作用機序

Target of Action

Alstonine, an indole alkaloid, primarily targets the 5-HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin, and it plays a significant role in the central nervous system.

Mode of Action

Alstonine’s mode of action is mediated by the stimulation of the 5-HT2C receptor . Additionally, alstonine, similarly to clozapine, indirectly inhibits the reuptake of glutamate in hippocampal slices . Unlike clozapine, however, alstonine requires 5-HT2A and 5-HT2C receptors to produce this effect, as it is abolished by antagonists of these receptors .

Biochemical Pathways

The biochemical pathways affected by alstonine are primarily related to the metabolism of tryptophan . Indole compounds, which are related to the metabolism of tryptophan, constitute an extensive family and are found in bacteria, plants, and animals . These compounds possess significant and complex physiological roles .

Pharmacokinetics

The traditional use of alstonine in nigeria to treat mental illnesses can be viewed as indicative of its bioavailability and safety .

Result of Action

In preclinical studies, alstonine has shown to attenuate MK-801-induced hyperlocomotion, working memory deficit, and social withdrawal . It also possesses anxiolytic-like effects , attenuates amphetamine-induced lethality and stereotypy, as well as apomorphine-induced stereotypy , and attenuates haloperidol-induced catalepsy .

Action Environment

The action environment of alstonine is primarily within the central nervous system The traditional use of alstonine in different cultures, particularly in nigeria, suggests that cultural and environmental factors may play a role in its efficacy .

将来の方向性

Research has shown promising results in the artificial production of alstonine, which has shown promising results for use in treating mental disorders . The researchers hope that the yeast platform can play a prominent role in discovering and developing plant-based medicine . The ability to make new-to-nature compounds and two natural antipsychotic drugs using baker’s yeast opens the door toward fermentation-based production of drugs and future tools for drug discovery .

特性

IUPAC Name |

methyl (15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3/t12-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTGDNHDOZPMIW-RCBQFDQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3C=CC4=C5C=CC=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201115727 | |

| Record name | Oxayohimbanium, 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19-methyl-, inner salt, (19alpha,20alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201115727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alstonine | |

CAS RN |

642-18-2 | |

| Record name | Oxayohimbanium, 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19-methyl-, inner salt, (19α,20α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alstonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxayohimbanium, 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19-methyl-, inner salt, (19alpha,20alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201115727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALSTONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB0M27Q90X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the proposed mechanism of action for alstonine's antipsychotic activity?

A1: Unlike classical antipsychotic agents that primarily target dopamine receptors, alstonine appears to exert its antipsychotic effects through a combination of mechanisms:

- 5-HT2A/2C Receptor Agonism: Alstonine demonstrates agonistic activity at serotonin 5-HT2A and 5-HT2C receptors, which are implicated in various neurological and psychiatric processes. [, , ]

- Modulation of Dopamine Transmission: While not directly interacting with dopamine receptors, alstonine has been shown to influence dopamine levels by increasing intraneuronal dopamine catabolism. []

- Potential Glutamate Modulation: Preliminary research suggests that alstonine may also affect glutamate uptake in the hippocampus, a brain region crucial for learning and memory. []

Q2: What is the significance of alstonine's interaction with the mitochondrial electron transport chain (mtETC)?

A2: Several lines of evidence point towards alstonine's interaction with the mtETC in Plasmodium falciparum: (1) Alstonine-resistant P. falciparum strains exhibit hypersensitivity to atovaquone and proguanil, both known mtETC inhibitors. [] (2) Parasites with a genetically modified mtETC show reduced susceptibility to alstonine. [] This suggests that alstonine may disrupt energy production in the parasite, ultimately leading to its demise.

Q3: Does alstonine's interaction with DNA contribute to its anticancer activity?

A3: In vitro studies indicate that alstonine binds preferentially to DNA from cancerous cells, inhibiting its synthesis while having minimal effect on DNA from healthy cells. [, ] This selectivity highlights its potential as an anticancer agent. Furthermore, alstonine's ability to form complexes with cancer DNA, particularly at the initiation stage of DNA synthesis, suggests a potential mechanism for its selective cytotoxicity. []

Q4: What is the molecular formula and weight of alstonine?

A4: Alstonine has the molecular formula C21H20N2O3 and a molecular weight of 348.39 g/mol.

Q5: Have computational methods been used to study alstonine?

A5: Yes, molecular docking studies have been employed to investigate alstonine's interactions with target proteins, including those involved in neurodegenerative diseases. [] These studies provide insights into the binding modes and affinities of alstonine, facilitating the understanding of its pharmacological properties.

Q6: How do structural modifications of alstonine affect its biological activity?

A6: Research on simplified analogs of alstonine, such as NU-1223, reveals that modifications to its structure can significantly influence its pharmacological profile. NU-1223, despite being structurally simpler, retains 5-HT2c receptor agonist-like activity, showcasing the possibility of developing alstonine derivatives with tailored pharmacological properties. []

Q7: What evidence supports alstonine's anti-cancer potential?

A7: Alstonine has demonstrated significant anti-cancer activity in both in vitro and in vivo models:* In vitro: It selectively inhibits the growth of various cancer cell lines, including lymphoma, prostate cancer, and crown gall tissues, with minimal impact on normal cells. [, , , , , ]* In vivo: Alstonine effectively reduces tumor growth in mice xenograft models of lymphoma, prostate cancer, and osteosarcoma. [, ]

Q8: Does alstonine show efficacy in animal models of psychiatric disorders?

A8: Yes, alstonine displays promising antipsychotic and anxiolytic effects in rodent models:

- Antipsychotic Activity: It effectively inhibits amphetamine-induced lethality, apomorphine-induced stereotypy, and reverses social interaction withdrawal in mice, all hallmarks of antipsychotic efficacy. [, , ]

- Anxiolytic Activity: Alstonine exhibits anxiolytic properties in behavioral paradigms, suggesting its potential for treating anxiety disorders. []

Q9: Is there evidence of cross-resistance between alstonine and other antimalarials?

A9: Importantly, no cross-resistance was observed between alstonine and clinically relevant antimalarial drugs like chloroquine, atovaquone, and cycloguanil in P. falciparum. [] This lack of cross-resistance makes alstonine a promising candidate for combating drug-resistant malaria.

Q10: What analytical techniques are used to identify and quantify alstonine?

A10: Various analytical methods are employed for alstonine analysis:* Chromatography: Techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are commonly used to isolate, identify, and quantify alstonine from plant extracts. [, , ]* Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy is essential for structural elucidation and confirmation of alstonine. [, ]* Spectrofluorometry: Alstonine's fluorescent properties can be exploited for detection and quantification, particularly in biological samples. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

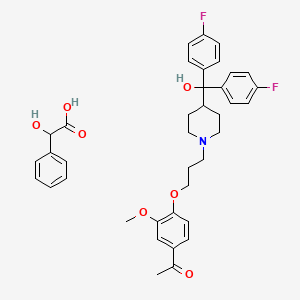

![(4Z)-7-[(1S,2S,5R)-5-[([1,1'-biphenyl]-4-yl)methoxy]-2-(morpholin-4-yl)-3-oxocyclopentyl]hept-4-enoic acid](/img/structure/B1665659.png)

![1,1'-Spirobi[1H-indene]-5,5',6,6'-tetrol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-](/img/structure/B1665664.png)